4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride
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Overview
Description
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a benzyl group, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and appropriate protecting groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride or potassium tert-butoxide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl bromide reacts with the pyrrolidine derivative.
Amino Group Introduction: The amino group is introduced through a reductive amination reaction, typically using a reducing agent like sodium cyanoborohydride.
Final Steps: The final steps involve deprotection and purification to obtain the desired (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid: The non-hydrochloride form of the compound.
(2S,4S)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride: The enantiomer of the compound.
(2R,4R)-4-Amino-1-phenylpyrrolidine-2,4-dicarboxylic acid hydrochloride: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of features makes it particularly valuable for studying stereochemical effects in chemical reactions and biological interactions.
Properties
IUPAC Name |
4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.ClH/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHKVJMSSDEXND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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